2-(4-Carbamoylphenyl)propanoic acid
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Overview
Description
2-(4-Carbamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
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Scientific Research Applications
Novel Opioid Peptide-Derived Antagonists
2-(4-Carbamoylphenyl)propanoic acid has been utilized in the development of novel opioid antagonists. A study by (Ghosh et al., 2008) demonstrates the synthesis of tyrosine analogues, including this compound, as key components in opioid peptide-derived antagonists. These compounds show antagonism at opioid receptors, highlighting their potential in opioid-related research.
Chemical Synthesis and Characterization
The compound has also been studied for its role in chemical synthesis and characterization processes. (Chen et al., 2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, examining its crystal structure and stereochemistry. Such studies contribute to the understanding of the compound’s properties and potential applications in various fields.
Biological Activities and Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been explored for their biological activities. A study by (Kanwal et al., 2020) synthesized derivatives of this compound and evaluated their antibacterial and antifungal potential, highlighting the compound’s relevance in medicinal chemistry.
Analytical Methods and Separation Techniques
The compound has also been a focus in the development of analytical methods and separation techniques. For instance, (Jin et al., 2020) conducted a study on the enantioseparation of 2-(4-methylphenyl)propanoic acid using countercurrent chromatography, contributing to advancements in chromatographic methods.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known that carboxylic acids, such as this compound, typically interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids generally act by donating a proton (h+), behaving as an acid, and interacting with biological targets such as enzymes and receptors .
Biochemical Pathways
Carboxylic acids like this compound typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Pharmacokinetics
It is known that carboxylic acids are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .
Result of Action
The effects of carboxylic acids are generally related to their interactions with biological targets and their participation in various metabolic processes .
Action Environment
The action, efficacy, and stability of 2-(4-Carbamoylphenyl)propanoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body . .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWUEBLDZNJSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.